5,6-Difluoroindoline-2,3-dione is derived from indoline, a bicyclic compound that consists of a fused benzene and pyrrole ring. The presence of fluorine atoms at the 5 and 6 positions of the indoline structure significantly alters its electronic properties and reactivity. This compound can be categorized as a diketone due to the presence of two carbonyl groups in its structure.
The synthesis of 5,6-difluoroindoline-2,3-dione can be achieved through several methods. A notable approach involves the use of isatin derivatives as starting materials. One efficient synthesis route includes:
The molecular formula of 5,6-difluoroindoline-2,3-dione is with a molecular weight of approximately 169.13 g/mol. The structure features:
The compound's geometry can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its conformational preferences and electronic distribution.
5,6-Difluoroindoline-2,3-dione participates in various chemical reactions due to its reactive functional groups:
These reactions are crucial for developing new pharmaceuticals or functional materials.
The mechanism of action for compounds like 5,6-difluoroindoline-2,3-dione often involves interactions at the molecular level with biological targets such as enzymes or receptors. While specific studies on this compound might be limited, similar indole derivatives have been shown to exhibit:
Further research using molecular docking studies could elucidate specific interactions with biological macromolecules.
The physical properties of 5,6-difluoroindoline-2,3-dione include:
Chemical properties include reactivity towards electrophiles due to the electron-withdrawing nature of fluorine substituents and the presence of carbonyl groups which can participate in various organic transformations.
5,6-Difluoroindoline-2,3-dione has potential applications in several scientific fields:
The indole-2,3-dione core, commonly known as isatin, represents a privileged scaffold in medicinal chemistry due to its inherent structural versatility and broad-spectrum biological activities. This bicyclic framework integrates a benzopyrrole system with two carbonyl groups at positions 2 and 3, creating an electron-deficient platform that facilitates diverse molecular interactions with biological targets. The pharmacological relevance of isatin derivatives is extensively documented across anticancer, antimicrobial, and central nervous system (CNS) therapeutic domains. For instance, halogenated isatin analogs exhibit potent activity against bacterial and fungal pathogens through mechanisms involving enzyme inhibition and disruption of cellular replication processes [6]. Similarly, N-alkylated isatin derivatives have demonstrated targeted anticancer effects by inhibiting caspase enzymes and modulating apoptosis pathways [6]. The molecular architecture of the isatin scaffold permits strategic structural modifications at multiple positions (N1, C5, C6, C7), enabling rational optimization of pharmacological properties while retaining core bioactivity. This adaptability has established indole-2,3-diones as indispensable templates in modern drug discovery pipelines.
Table 1: Biological Activities of Representative Isatin Derivatives
Compound | Structural Modification | Primary Biological Activity | Molecular Target |
---|---|---|---|
5-Bromoisatin | C5 Bromination | Antifungal/Antibacterial | Microbial enzymes |
1-(6-Bromohexyl)isatin | N1 Alkylation | Anticancer/Antiproliferative | Caspase-3/Caspase-7 |
5-Fluoroindoline-2,3-dione | C5 Fluorination | Acetylcholinesterase inhibition | Cholinergic system |
7-Azaisatin | Ring expansion | Kinase inhibition | Receptor tyrosine kinases |
Strategic incorporation of fluorine atoms into organic pharmaceuticals has emerged as a fundamental strategy for enhancing drug-like properties, particularly within the indole-2,3-dione series. Fluorine’s unique characteristics—including its high electronegativity (3.98 Pauling scale), small atomic radius (1.47 Å), and low polarizability—significantly influence molecular conformation, electronic distribution, and intermolecular binding interactions. Computational analyses reveal that difluorination at the C5 and C6 positions of indoline-2,3-dione induces substantial electron-withdrawing effects, decreasing electron density across the fused aromatic system by approximately 25–30% compared to non-fluorinated analogs . This electronic perturbation enhances hydrogen-bond acceptor capacity of the carbonyl groups while simultaneously creating regions of partial positive charge conducive to π-stacking interactions with aromatic amino acid residues.
Pharmacophore modeling studies demonstrate that fluorinated isatins exhibit superior target binding affinity, particularly against enzymes with electron-rich catalytic sites. For acetylcholinesterase inhibitors, fluorine substitutions contribute -2.3 to -3.1 kJ/mol additional binding energy through halogen bonding with tryptophan residues and enhanced dipole interactions [4]. Furthermore, the metabolic stability of fluorinated derivatives increases significantly, as evidenced by reduced hepatic clearance rates (CL~H~ = 8.2 mL/min/kg vs 22.7 mL/min/kg in non-fluorinated counterparts) due to blockade of cytochrome P450-mediated oxidation at the substituted positions [7]. The steric mimicry of fluorine to hydroxyl groups, combined with its resistance to metabolic cleavage, renders difluorinated isatins particularly valuable for CNS-targeting therapeutics where blood-brain barrier penetration is essential.
Table 2: Comparative Analysis of Fluorinated vs. Non-Fluorinated Isatin Derivatives
Property | 5,6-Difluoroindoline-2,3-dione | Indoline-2,3-dione | Change (%) |
---|---|---|---|
LogP (Octanol-water) | 1.0 | 0.2 | +400 |
Metabolic Stability (t~1/2~) | 48 minutes | 18 minutes | +167 |
AChE IC~50~ | 2.3 μM | 12.7 μM | -82 |
π-Stacking Energy | -18.9 kJ/mol | -12.4 kJ/mol | +52 |
The strategic difluorination at the C5 and C6 positions transforms indoline-2,3-dione into an exceptionally versatile pharmacophore, designated chemically as 5,6-difluoro-1H-indole-2,3-dione (CAS 774-47-0). This compound (C~8~H~3~F~2~NO~2~, MW 183.11 g/mol) crystallizes as a white solid with defined hydrogen-bonding patterns observable via X-ray diffraction [1]. Its synthesis typically employs electrophilic fluorination protocols using Selectfluor™ or Deoxo-Fluor reagents on isatin precursors, or alternatively, through Martinet cyclization of fluorinated aniline derivatives with oxalyl chloride under controlled conditions [1] . The presence of two adjacent fluorine atoms induces considerable electronic asymmetry within the fused ring system, evidenced by ~19 ppm downfield shift of C7 carbon in nuclear magnetic resonance spectroscopy and characteristic infrared stretching frequencies at 1728 cm⁻¹ (C=O) and 1615 cm⁻¹ (C=C) [1].
The compound’s pharmacological significance stems from its dual functionality: it serves both as a bioactive molecule and as a synthetic intermediate. Molecular docking analyses indicate that 5,6-difluoroindoline-2,3-dione occupies the acetylcholinesterase catalytic site through complementary interactions—its C2 carbonyl engages the oxyanion hole via hydrogen bonding (2.8 Å), while the fluorinated aromatic ring participates in π-π stacking with tryptophan residues (binding energy: -42.7 kJ/mol) [4]. Beyond direct biological activity, the compound demonstrates remarkable synthetic versatility. The electron-deficient fluorinated ring undergoes nucleophilic aromatic substitution with amines and thiols at C5/C6 positions, while the dicarbonyl moiety participates in condensation reactions to form Schiff bases or spirocyclic derivatives. These transformations enable efficient generation of structurally diverse libraries for screening campaigns.
Recent computational drug discovery platforms have leveraged 5,6-difluoroindoline-2,3-dione as a foundational template for pharmacophore modeling. The dyphAI platform integrated this compound into ensemble pharmacophore models that captured essential interactions with acetylcholinesterase, identifying 18 novel inhibitors from the ZINC database with binding energies reaching -115 kJ/mol [4]. Experimental validation confirmed several derivatives exhibited sub-micromolar inhibitory activity, underscoring the pharmacophore’s predictive utility. Additionally, the compound serves as a precursor to advanced intermediates like 5,6-difluoroindoline (CAS 954255-04-0) and methyl 5,6-difluoro-1H-indazole-3-carboxylate (CAS 885279-01-6), expanding its relevance across multiple therapeutic discovery pipelines [3] [9].
Table 3: Structural Derivatives Synthesized from 5,6-Difluoroindoline-2,3-dione
Derivative | Synthetic Route | Therapeutic Application | Key Feature |
---|---|---|---|
5,6-Difluoroindoline | Carbonyl reduction | CNS drug development | Enhanced blood-brain barrier penetration |
Methyl 5,6-difluoro-1H-indazole-3-carboxylate | Cyclocondensation | Kinase inhibition | Selective EGFR binding |
6-Bromo-5,7-difluoroindoline-2,3-dione | Electrophilic bromination | Antimicrobial agents | Halogen bonding motifs |
Spiro[oxindole-pyrrolidines] | 1,3-dipolar cycloaddition | Anticancer lead optimization | Three-dimensional complexity |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7